molecular formula C10H15NO3S B3336880 1-Propanesulfonic acid, 3-(methylphenylamino)- CAS No. 40567-66-6

1-Propanesulfonic acid, 3-(methylphenylamino)-

Cat. No.: B3336880
CAS No.: 40567-66-6
M. Wt: 229.3 g/mol
InChI Key: NFYWNYJNLDNABX-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-(methylphenylamino)- is an organic compound with the molecular formula C10H15NO3S It is a sulfonic acid derivative that features a propanesulfonic acid group attached to a methylphenylamino moiety

Preparation Methods

The synthesis of 1-Propanesulfonic acid, 3-(methylphenylamino)- typically involves the reaction of 3-chloropropanesulfonic acid with methylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-(methylphenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Propanesulfonic acid, 3-(methylphenylamino)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-(methylphenylamino)- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methylphenylamino moiety can engage in hydrophobic interactions and hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(N-methylanilino)propane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-11(8-5-9-15(12,13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYWNYJNLDNABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCS(=O)(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402927
Record name 1-Propanesulfonic acid, 3-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40567-66-6
Record name 1-Propanesulfonic acid, 3-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-METHYLANILINO)-1-PROPANESULFONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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